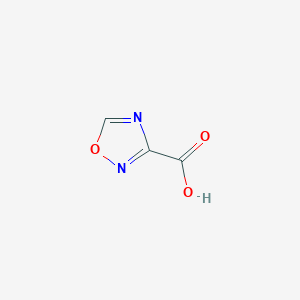

1,2,4-Oxadiazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-3(7)2-4-1-8-5-2/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFBRSPSLRPIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2,4-Oxadiazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry and materials science.[1] Its value lies in its unique electronic properties and its ability to serve as a bioisosteric replacement for ester and amide functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[2] 1,2,4-Oxadiazole-3-carboxylic acid, as a core scaffold, represents a key building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in research and development.

Core Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is paramount in drug discovery and development, influencing everything from solubility and permeability to target engagement and metabolic fate. Due to a scarcity of experimental data for this compound, this section presents a combination of available experimental data and computationally predicted values from reputable sources. It is crucial to note that predicted values, while highly useful, should be confirmed experimentally.

| Property | Value | Source/Method |

| Molecular Formula | C₃H₂N₂O₃ | - |

| Molecular Weight | 114.06 g/mol | [3] |

| Water Solubility | Freely soluble | Experimental data |

| Predicted pKa | 3.5 ± 0.2 | ChemAxon Prediction[5] |

| Predicted logP | -0.5 ± 0.3 | ACD/Labs Prediction[6] |

| Predicted Boiling Point | 306.0 ± 25.0 °C (at 760 mmHg) | Prediction |

| Predicted Melting Point | Not readily available | - |

Note: Predicted values are computationally derived and should be used as estimates. Experimental verification is recommended.

Synthesis of this compound: A General Approach

The synthesis of 3-substituted 1,2,4-oxadiazoles is well-documented, with a common and versatile method involving the cyclization of an O-acyl amidoxime intermediate.[7][8] This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid derivative. For the synthesis of this compound, a plausible synthetic route would involve the use of an appropriate dicarboxylic acid derivative.

A general, adaptable protocol for the synthesis is outlined below. The causality behind the experimental choices lies in the need to first form the O-acyl amidoxime intermediate, which then undergoes a cyclodehydration to yield the 1,2,4-oxadiazole ring. The choice of a base in the second step is to facilitate the deprotonation and subsequent intramolecular cyclization.

Caption: General synthetic workflow for this compound.

Step-by-Step General Synthetic Protocol:

-

Amidoxime Formation: React an appropriate nitrile precursor (e.g., cyanoformamide) with hydroxylamine in a suitable solvent like ethanol. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Acylation to form O-Acyl Amidoxime: The resulting amidoxime is then reacted with an activated oxalic acid derivative (e.g., oxalyl chloride or a mono-ester of oxalic acid activated with a coupling agent) in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF). A non-nucleophilic base like triethylamine or pyridine is often added to neutralize the acid generated during the reaction. This step is usually performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

-

Cyclodehydration: The O-acyl amidoxime intermediate can be isolated or, in a one-pot procedure, the reaction mixture is heated to induce intramolecular cyclodehydration. The choice of solvent and temperature is crucial for this step, with higher-boiling point solvents like toluene or xylene often employed.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through standard work-up procedures, which may include extraction and washing. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the determination of key physicochemical properties should follow validated experimental protocols. The following sections detail the methodologies for determining the pKa and logP of this compound.

pKa Determination: Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. Potentiometric titration is a robust and widely used method for its determination.

Causality of Experimental Choices: This method relies on the principle that the pH of a solution changes as a titrant of known concentration is added to the analyte. The pKa corresponds to the pH at which the acidic and basic forms of the molecule are present in equal concentrations (the half-equivalence point). A glass electrode is used to accurately measure the pH changes throughout the titration.

Caption: Workflow for pKa determination by potentiometric titration.

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a similar concentration.

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the NaOH solution into the beaker.

-

Titration: Add the NaOH solution in small, precise increments, recording the pH value after each addition. Ensure the solution is well-stirred and the pH reading has stabilized before each new addition.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show an inflection point at the equivalence point.

-

pKa Calculation: The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added.

logP Determination: Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method, while labor-intensive, is considered the gold standard for experimental logP determination.

Causality of Experimental Choices: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol (representing a lipid environment) and water (representing an aqueous environment). After reaching equilibrium, the concentration of the compound in each phase is determined, and the ratio of these concentrations gives the partition coefficient.

Caption: Workflow for logP determination by the shake-flask method.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate. This ensures that the volumes of the phases do not change during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a separatory funnel or a suitable vial, mix a known volume of the n-octanol and the aqueous solution of the compound.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure that the compound has reached equilibrium between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

-

Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to be simple. A singlet for the proton on the oxadiazole ring (C-H) would likely appear in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the deshielding effect of the electronegative nitrogen and oxygen atoms in the heterocyclic ring. The carboxylic acid proton will exhibit a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but is generally found far downfield (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show three distinct signals. The carbon of the carboxylic acid group (C=O) is expected to appear in the range of δ 160-170 ppm. The two carbons of the oxadiazole ring will have chemical shifts in the aromatic region, likely between δ 140 and 160 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid will be observed around 1700-1725 cm⁻¹. The C=N and C-O stretching vibrations of the oxadiazole ring are expected to appear in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.[9]

Safety and Handling

Based on the safety data sheet for a related compound, 5-(1,2,4-Triazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid, the following precautions should be considered.[9] It is important to obtain and consult the specific Safety Data Sheet (SDS) for this compound before handling.

-

Hazards: May cause skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove to fresh air.[9]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9]

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. ipbcams.ac.cn [ipbcams.ac.cn]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 12. chemaxon.com [chemaxon.com]

The 1,2,4-Oxadiazole-3-Carboxylic Acid Moiety: A Strategic Bioisostere for Carboxylic Acids in Drug Design

An In-Depth Technical Guide for Medicinal Chemists

This guide provides an in-depth analysis of 1,2,4-oxadiazole-3-carboxylic acid as a bioisosteric replacement for the carboxylic acid group, a common challenge in drug development. Tailored for researchers, medicinal chemists, and drug development professionals, this document explores the strategic rationale, physicochemical advantages, and synthetic methodologies pertinent to this unique heterocyclic scaffold.

The Challenge of the Carboxylic Acid Group in Drug Discovery

The carboxylic acid functional group is a cornerstone of many pharmacophores, prized for its ability to form strong ionic and hydrogen bond interactions with biological targets.[1][2] However, its presence is often a double-edged sword. The inherent acidity and high polarity of the carboxyl group can lead to significant liabilities, including:

-

Poor Membrane Permeability: The ionized carboxylate form at physiological pH hinders passive diffusion across biological membranes, leading to poor oral bioavailability.[2]

-

Metabolic Instability: Carboxylic acids are susceptible to metabolic transformations, most notably glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites linked to idiosyncratic drug toxicities.[1]

-

Limited CNS Penetration: The high polarity of the group generally prevents compounds from crossing the blood-brain barrier, limiting their application for central nervous system targets.[3]

To mitigate these issues while preserving the essential binding interactions, medicinal chemists employ the strategy of bioisosterism—the replacement of a functional group with another that has similar physicochemical properties and produces broadly similar biological effects.[1][3]

1,2,4-Oxadiazoles: A Privileged Scaffold for Bioisosteric Replacement

Oxadiazoles are five-membered aromatic heterocycles that have become valuable tools in medicinal chemistry.[4][5] The 1,2,4-oxadiazole isomer, in particular, is frequently used as a robust bioisostere for amide and ester functionalities, owing to its chemical stability and ability to mimic their hydrogen bonding patterns.[6][7][8] Its resistance to hydrolysis by common amidases and esterases makes it an effective strategy to enhance the metabolic stability of a lead compound.[7][8][9] When further functionalized with an acidic group, this scaffold can also serve as a non-classical bioisostere for the carboxylic acid moiety itself.

Physicochemical Profile: this compound vs. Standard Bioisosteres

The effectiveness of a carboxylic acid bioisostere is defined by its ability to replicate the charge distribution, acidity (pKa), and spatial orientation of the original carboxyl group. The 1,2,4-oxadiazole ring, being an electron-withdrawing heterocycle, modulates the acidity of the appended carboxylic acid. While specific pKa values are highly dependent on the substituent at the 5-position, the 1,2,4-oxadiazole core offers a tunable acidic profile.

Below is a comparative summary of key physicochemical properties for common carboxylic acid bioisosteres.

| Property | Carboxylic Acid (R-COOH) | Tetrazole (R-CNNNNH) | 5-Oxo-1,2,4-Oxadiazole | This compound | Rationale for Use as Bioisostere |

| Typical pKa | ~4.2–4.5 | ~4.5–4.9 | ~4.0–4.7 | Varies; acidic | Mimics the acidity of carboxylic acids, allowing for similar ionic interactions at physiological pH.[10][11] |

| Lipophilicity (LogD) | Low (ionized) | Higher than COOH | Generally higher than COOH | Modulatable by substituent | Can improve LogD, potentially enhancing membrane permeability while retaining acidic character.[4][12] |

| Metabolic Stability | Susceptible to glucuronidation | Generally stable | Generally stable | Generally high | The heterocyclic core is resistant to common metabolic pathways that target carboxylic acids.[6][7][9] |

| Hydrogen Bonding | Strong H-bond acceptor | Strong H-bond acceptor | H-bond acceptor/donor | Strong H-bond acceptor | The ring nitrogens and exocyclic oxygen(s) can replicate the hydrogen bonding network of a carboxylate.[9][13] |

| Intellectual Property | Common motif | Widely used | Less common | Novel scaffold | Offers opportunities for creating new chemical entities with distinct patent positions.[2] |

Synthetic Methodologies for the 1,2,4-Oxadiazole Core

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is well-established, with two primary synthetic routes dominating the field. These methods provide versatile access to the core scaffold, which can then be elaborated to include the 3-carboxylic acid moiety.

Methodology 1: Amidoxime Acylation and Cyclodehydration

This is the most common and versatile approach, involving the reaction of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[5][14]

-

Step 1: Amidoxime Formation.

-

To a solution of the starting nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate or triethylamine (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed (typically 4–16 hours).

-

Cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude amidoxime is often used directly in the next step without further purification.

-

-

Step 2: Acylation and Cyclodehydration.

-

Dissolve the crude amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂, or THF).

-

Add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI), PyBOP, or HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).[6]

-

Stir the reaction at room temperature for 16-42 hours to form the O-acylamidoxime intermediate.[6]

-

For the cyclodehydration step, heat the reaction mixture (often in a high-boiling solvent like toluene or xylene) at 100-140°C for 2-6 hours. Alternatively, microwave irradiation can be used to shorten reaction times.[5]

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the final 1,2,4-oxadiazole product by column chromatography.

-

Caption: Workflow for 1,2,4-oxadiazole synthesis via amidoxime acylation.

Methodology 2: 1,3-Dipolar Cycloaddition

This elegant approach involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[15][16] The nitrile oxide is typically generated in situ from an aldoxime to avoid handling this reactive intermediate.[17][18][19]

-

Reaction Setup:

-

In a flask, combine the starting aldoxime (1.0 eq), the nitrile dipolarophile (1.2 eq), and a suitable solvent (e.g., DCM or THF).

-

-

In Situ Nitrile Oxide Generation and Cycloaddition:

-

Add an oxidizing agent to the mixture. A common green protocol uses a combination of NaCl and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in a biphasic system or under solvent-free ball-milling conditions.[15][17][18] Alternatively, classic reagents like sodium hypochlorite (bleach) can be used.

-

Stir the reaction vigorously at room temperature. The oxidation of the aldoxime generates the nitrile oxide, which is immediately trapped by the nitrile in the reaction mixture.

-

Monitor the reaction by TLC or LC-MS for the formation of the 1,2,4-oxadiazole product (typically 2–12 hours).

-

-

Workup and Purification:

-

Once the reaction is complete, perform a standard aqueous workup to remove the oxidant and salts.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography to yield the desired 1,2,4-oxadiazole.

-

Caption: Workflow for 1,2,4-oxadiazole synthesis via 1,3-dipolar cycloaddition.

Case Study: Application in SARS-CoV-2 PLpro Inhibitors

A recent study on inhibitors for the papain-like protease (PLpro) of SARS-CoV-2 highlights the strategic value of the 1,2,4-oxadiazole scaffold.[20] Researchers designed and synthesized a series of 1,2,4-oxadiazole derivatives, incorporating an aryl carboxylic acid moiety to enhance binding affinity and enzymatic inhibition.[20]

In this work, the 1,2,4-oxadiazole served a dual purpose:

-

Metabolic Stability: It was introduced as a stable replacement for more labile groups in the parent compound.[20]

-

Scaffold for Acidic Group: It acted as a rigid and chemically robust core to correctly position the terminal aryl carboxylic acid, which was crucial for interacting with the target enzyme.

The resulting compounds, such as 26r , demonstrated potent PLpro inhibition (IC₅₀ = 1.0 µM), strong antiviral activity (EC₅₀ = 4.3 µM), and excellent metabolic stability.[20] This example showcases how combining the stability of the 1,2,4-oxadiazole ring with a strategically placed carboxylic acid can lead to drug candidates with superior pharmacokinetic and pharmacodynamic profiles.[20]

Conclusion and Future Perspectives

The this compound moiety represents a sophisticated and highly valuable tool in the medicinal chemist's arsenal for lead optimization. It effectively addresses the common liabilities of the carboxylic acid group—namely poor permeability and metabolic instability—while preserving the critical acidic character required for target engagement. Its tunable electronic properties and synthetic accessibility make it an attractive non-classical bioisostere.

Future research should focus on expanding the library of 1,2,4-oxadiazole-3-carboxylic acids with diverse substitution patterns to further explore their structure-property relationships. Investigating their application in a wider range of therapeutic areas, particularly where cell penetration and metabolic stability are paramount, will continue to validate the utility of this promising scaffold in the pursuit of safer and more effective medicines.

References

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. drughunter.com [drughunter.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. scispace.com [scispace.com]

- 20. ipbcams.ac.cn [ipbcams.ac.cn]

Spectroscopic Characterization of 1,2,4-Oxadiazole-3-carboxylic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-Oxadiazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole moiety is a well-established bioisostere for amides and esters, offering enhanced metabolic stability and favorable pharmacokinetic properties.[1] This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing researchers, scientists, and drug development professionals with the foundational knowledge for the identification and characterization of this important heterocyclic compound.

The 1,2,4-Oxadiazole Core: A Privileged Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are the subject of extensive research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The inclusion of a carboxylic acid group at the 3-position of the oxadiazole ring introduces a key functional group for further chemical modification and for modulating the compound's physicochemical properties, such as solubility and acidity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the constituent atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple. The most notable feature will be the signal from the proton on the oxadiazole ring (C5-H) and the acidic proton of the carboxylic acid group.

-

C5-H Proton: The proton attached to the C5 carbon of the 1,2,4-oxadiazole ring is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.5 ppm. This significant downfield shift is due to the deshielding effect of the electronegative nitrogen and oxygen atoms within the heterocyclic ring.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group (-COOH) is highly deshielded and will appear as a broad singlet at a chemical shift typically greater than δ 10 ppm. The exact position and broadness of this peak can be influenced by the solvent and concentration. This peak will also be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For this compound, three distinct signals are anticipated.

-

Carboxylic Carbon (C=O): The carbon of the carbonyl group in the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm.

-

Oxadiazole Ring Carbons (C3 and C5): The two carbons of the 1,2,4-oxadiazole ring are in different chemical environments and will produce separate signals. The C3 carbon, being directly attached to the electron-withdrawing carboxylic acid group, is expected to be more deshielded than the C5 carbon. Characteristic signals for the NCO and NCN carbons in the oxadiazole moiety further identify the ring structure.[4] Expected chemical shifts are in the range of δ 150-180 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | > 10 | broad singlet | -COOH, D₂O exchangeable |

| 8.0 - 9.5 | singlet | C5-H | |

| ¹³C | 160 - 170 | - | C=O |

| 150 - 180 | - | C3 and C5 of oxadiazole ring |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carboxylic acid and the oxadiazole ring.[3]

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid. This broadness is a result of hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1750 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid carbonyl group.

-

C=N Stretch: The C=N stretching vibration of the oxadiazole ring is expected to appear in the region of 1600-1650 cm⁻¹.

-

C-O-C Stretch: The stretching vibrations of the C-O-C linkage within the oxadiazole ring typically produce absorption bands in the 1000-1200 cm⁻¹ region.[5]

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1750 | Strong, Sharp |

| C=N (Oxadiazole Ring) | 1600 - 1650 | Medium to Strong |

| C-O-C (Oxadiazole Ring) | 1000 - 1200 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed, and characteristic fragmentation patterns of the 1,2,4-oxadiazole ring would aid in its identification.[6][7]

The fragmentation of 1,2,4-oxadiazoles under electron impact is well-documented and typically involves cleavage of the heterocyclic ring.[6] Common fragmentation pathways include the loss of the carboxylic acid group and subsequent ring opening.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 114.01 | Molecular Ion |

| [M - COOH]⁺ | 69.01 | Loss of the carboxylic acid group |

| [M - H₂O]⁺ | 96.01 | Loss of water |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualizing the Molecular Structure

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a solid foundation for the unambiguous identification and characterization of this and related compounds. As the interest in 1,2,4-oxadiazole derivatives continues to grow within the pharmaceutical and materials science fields, a thorough understanding of their spectroscopic properties is paramount for advancing research and development.

References

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. journalspub.com [journalspub.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the 1,2,4-Oxadiazole Core

Introduction

The 1,2,4-oxadiazole ring, a five-membered aromatic heterocycle, has cemented its status as a "privileged scaffold" in modern medicinal chemistry and drug discovery.[1][2] Its prevalence stems not only from a wide spectrum of biological activities but also from its role as a robust bioisosteric replacement for metabolically labile ester and amide functionalities, enhancing the pharmacokinetic profiles of drug candidates.[3][4][5] The unique arrangement of one oxygen and two nitrogen atoms imparts a distinct electronic character that dictates its chemical behavior.

This guide provides an in-depth exploration of the reactivity of the 1,2,4-oxadiazole core. Moving beyond a simple catalog of reactions, we will dissect the electronic underpinnings of its reactivity, explain the causality behind its diverse transformations, and provide practical, field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their work.

Section 1: Core Physicochemical and Electronic Properties

Understanding the fundamental structure and electronic landscape of the 1,2,4-oxadiazole ring is paramount to predicting and controlling its reactivity.

Structure and Aromaticity

The 1,2,4-oxadiazole is a planar, five-membered ring system. However, it possesses a relatively low level of aromaticity compared to other heterocycles, and its character is often described as more heterodiene-like.[2][3][6] This diminished aromaticity is a direct consequence of the electronegative heteroatoms and the weak N2-O1 bond, which contributes to the ring's propensity to undergo transformations that lead to more stable systems.[7][8]

Electronic Landscape: An Electron-Deficient Core

The presence of a furan-type oxygen atom and two pyridine-type nitrogen atoms renders the 1,2,4-oxadiazole ring an electron-poor azole.[2][9] This has profound implications for its reactivity:

-

Electrophilic Carbons: The C3 and C5 positions are electron-deficient and thus electrophilic, making them susceptible to attack by nucleophiles.[3][6] The electron-withdrawing effect of the ring is generally more pronounced through the C5 position than the C3 position.[2][9]

-

Nucleophilic Nitrogen: The N3 atom, in contrast, exhibits nucleophilic character.[3]

-

Inertness to Electrophilic Attack: The overall electron-deficient nature of the ring makes it highly resistant to classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation.[2][6]

The N2-O1 Bond: The Epicenter of Reactivity

The single most important feature governing the unique reactivity of the 1,2,4-oxadiazole is the inherently weak and easily cleavable N2-O1 bond.[3][7] This bond is the ring's Achilles' heel, and its polarization and susceptibility to cleavage are the mechanistic basis for the numerous thermal, photochemical, and rearrangement reactions that define this heterocyclic family.[3][8]

Stability Profile

The stability of the 1,2,4-oxadiazole ring is highly dependent on its substitution pattern.

-

Disubstituted Derivatives: 3,5-disubstituted 1,2,4-oxadiazoles are the most common and are remarkably stable, often tolerating both strong acids and bases.[2][6]

-

Monosubstituted and Unsubstituted Rings: In contrast, monosubstituted derivatives are significantly less stable and are prone to hydrolysis.[6] The parent, unsubstituted 1,2,4-oxadiazole is highly unstable and was not reported until 1962, long after its substituted counterparts.[6]

Computational studies have explored the relative stabilities of oxadiazole isomers, with Gibbs free energy calculations suggesting the stability order: 1,3,4-oxadiazole > 1,2,4-oxadiazole > 1,2,3-oxadiazole > 1,2,5-oxadiazole.[2][10]

Section 2: Reactivity Towards External Reagents

The electron-poor nature of the 1,2,4-oxadiazole ring dictates a reactivity profile dominated by nucleophilic attack, while being largely passive towards electrophiles.

Nucleophilic Attack and Substitution (SNAr)

Nucleophilic attack is a cornerstone of 1,2,4-oxadiazole chemistry, primarily occurring at the electrophilic C3 and C5 positions.[3][6] When a suitable leaving group (e.g., a halogen) is present at one of these positions, a Nucleophilic Aromatic Substitution (SNAr) can readily occur. This provides a reliable method for elaborating the oxadiazole scaffold.

Caption: General mechanism for SNAr at the C5 position.

Experimental Protocol: SNAr of 3-Aryl-5-chloro-1,2,4-oxadiazole with an Amine

-

Setup: To a solution of 3-aryl-5-chloro-1,2,4-oxadiazole (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) in a round-bottom flask is added the desired amine nucleophile (1.1-1.5 eq).

-

Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), is added to scavenge the HCl byproduct.

-

Reaction: The mixture is stirred at room temperature or heated (e.g., 50-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 5-amino-substituted 1,2,4-oxadiazole.

Causality: The choice of an aprotic solvent stabilizes the charged Meisenheimer intermediate. The base is crucial to prevent protonation of the amine nucleophile, which would render it non-nucleophilic. Heating is often required to overcome the activation energy for the formation of the intermediate and the subsequent elimination step.

C-H Functionalization via Directed Metalation

To circumvent the ring's inherent inertness to electrophiles, modern synthetic methods have been developed. Directed metalation, using sterically hindered lithium amide or mixed zinc/magnesium amide bases (e.g., TMP-bases), allows for regioselective deprotonation at C5 (if unsubstituted).[11] The resulting organometallic intermediate can then be trapped with a variety of electrophiles, enabling a broad range of functionalizations not possible via classical methods.

Caption: Workflow for C5-functionalization via directed metalation.

Section 3: Ring Transformations: The Chemistry of the Weak O-N Bond

The most fascinating and synthetically powerful reactions of 1,2,4-oxadiazoles are those that involve the cleavage of the weak O-N bond, leading to rearrangements and transformations into new heterocyclic systems.[8][12]

The Boulton-Katritzky Rearrangement (BKR)

The Boulton-Katritzky Rearrangement (BKR) is a signature thermal transformation of the 1,2,4-oxadiazole ring.[3][12] The reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom (Z) within a three-atom side chain at the C3 position attacks the electrophilic N2 atom. This attack displaces the ring oxygen, cleaving the O-N bond and forming a new, often more stable, heterocyclic system.[3][8]

Caption: The general mechanistic pathway of the BKR.

ANRORC Reactions (Addition of Nucleophile, Ring Opening, and Ring Closure)

The ANRORC mechanism is another powerful pathway for scaffold hopping.[3][12] It is typically initiated by the attack of a bidentate nucleophile (e.g., hydrazine, hydroxylamine) at the highly electrophilic C5 position, especially when C5 is activated by an electron-withdrawing group. This leads to the formation of an open-chain intermediate, which then undergoes intramolecular cyclization by attacking the C3 position, ultimately forming a new heterocyclic ring.[3]

Caption: Stepwise representation of the ANRORC pathway.

Photochemical and Reductive Ring Cleavage

-

Photochemical Rearrangements: Upon UV irradiation, the O-N bond can cleave, forming reactive intermediates like zwitterions or biradicals. These intermediates can then cyclize to form other heterocyclic systems, providing a route to structural diversity.[3]

-

Reductive Cleavage: The weak O-N bond is also susceptible to catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents, which cleaves the ring to form amidines or related open-chain structures. This reactivity is a critical consideration in multi-step syntheses where reducing conditions are required.

Section 4: Synthesis as a Prerequisite to Reactivity

A brief overview of the synthesis of 1,2,4-oxadiazoles is essential, as the chosen route dictates the available substitution patterns for subsequent reactivity studies. The two most prevalent methods are the [4+1] amidoxime route and the [3+2] cycloaddition route.[3][5][13][14]

Caption: Comparison of the two primary synthetic pathways.

The amidoxime route is generally more common due to the ready availability of starting materials and the operational simplicity of the cyclocondensation step.[13][15]

Section 5: Implications in Drug Discovery

A deep understanding of 1,2,4-oxadiazole reactivity is not merely an academic exercise; it is a critical tool for the medicinal chemist.

| Reaction Type | Utility in Drug Discovery |

| SNAr | A reliable method for late-stage functionalization to build structure-activity relationships (SAR) and optimize properties like solubility and target binding. |

| C-H Functionalization | Enables the introduction of substituents at previously inaccessible positions, expanding the explorable chemical space around the core scaffold. |

| BKR & ANRORC | Powerful tools for "scaffold hopping"—transforming the oxadiazole core into novel heterocyclic systems to discover new intellectual property or escape undesirable ADME properties.[8][12] |

| Metabolic Stability | The inherent stability of the disubstituted ring allows it to function as a metabolically robust replacement for esters and amides, improving drug half-life.[4][5] |

| Ring Cleavage | Knowledge of ring instability under certain conditions (e.g., reductive) is crucial for designing robust synthetic routes and avoiding compound degradation during biological assays. |

Conclusion

The reactivity of the 1,2,4-oxadiazole ring is a study in contrasts. It is an electron-deficient, relatively stable aromatic system that is simultaneously primed for a variety of unique ring-transformation reactions. This duality is governed by the weak N-O bond, the epicenter of its most interesting and synthetically useful chemistry. For the medicinal chemist, the 1,2,4-oxadiazole is far more than a simple linker; it is a dynamic scaffold. Mastery of its reactivity—from nucleophilic substitutions to elegant rearrangements like the Boulton-Katritzky—unlocks a vast potential for molecular design, enabling the creation of diverse, novel, and highly functionalized molecules poised to become the next generation of therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 9. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]

- 10. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

A Technical Guide to the Thermal Stability of 1,2,4-Oxadiazole-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, valued for its role as a bioisosteric replacement for esters and amides, which can enhance metabolic stability.[1][2] This guide provides a comprehensive technical overview of the thermal stability of 1,2,4-oxadiazole-3-carboxylic acid, a key intermediate and structural motif in drug discovery. While the oxadiazole ring is noted for its general thermal and chemical resistance, the presence of a carboxylic acid functional group introduces specific decomposition pathways that are critical to understand for safe handling, process development, and formulation.[1] This document outlines the theoretical underpinnings of its thermal decomposition, provides detailed protocols for experimental analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and offers insights into the interpretation of the resulting data, all within a framework of rigorous scientific integrity and safety.

Introduction: The Dichotomy of Stability and Reactivity

The 1,2,4-oxadiazole ring system is a five-membered heterocycle that has garnered significant attention in pharmaceutical sciences. Its inclusion in drug candidates often imparts favorable pharmacokinetic properties.[2] A defining characteristic of the 1,2,4-oxadiazole ring is its notable thermal and chemical stability, which contributes to the metabolic robustness of molecules containing this scaffold.[1] However, this stability is not absolute. The inherent strain in the N-O bond of the oxadiazole ring can lead to ring-opening reactions under certain conditions, a property that is exploited in the chemistry of energetic materials.[3][4]

The addition of a carboxylic acid group at the 3-position of the 1,2,4-oxadiazole ring introduces a reactive functional group that can significantly influence the overall thermal behavior of the molecule. The decomposition of this compound is therefore expected to be a multi-stage process involving both the decarboxylation of the acid moiety and the subsequent or concurrent decomposition of the heterocyclic ring. Understanding the onset temperatures and kinetics of these processes is paramount for ensuring safety and control during synthesis, purification, and storage.

Theoretical Framework: Postulated Decomposition Pathways

The thermal decomposition of this compound is hypothesized to proceed through one or more of the following pathways. The exact mechanism and the temperature at which each step occurs will be dependent on factors such as the heating rate and the surrounding atmosphere.

-

Decarboxylation: The initial decomposition step is likely to be the loss of carbon dioxide from the carboxylic acid group. This is a common thermal degradation pathway for many organic acids.

-

Ring Cleavage: Following or concurrent with decarboxylation, the 1,2,4-oxadiazole ring is expected to undergo cleavage. The relatively weak N-O bond is a probable point of initial bond scission.

-

Fragmentation: The resulting unstable intermediates would then fragment into smaller, more stable gaseous products.

Caption: Postulated thermal decomposition pathway for this compound.

Experimental Analysis: A Validated Approach

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of the thermal stability of this compound.[5] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[5]

Instrumentation and General Considerations

-

Simultaneous TGA-DSC: Modern instruments that perform TGA and DSC measurements simultaneously are ideal, as they ensure that the mass loss and thermal events are recorded under identical conditions.[6]

-

Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition.[7]

-

Sample Preparation: A small, representative sample (typically 1-5 mg) should be used. The sample should be lightly packed into an aluminum or ceramic pan.[8]

Detailed Experimental Protocol: TGA-DSC

This protocol is designed to provide a thorough and reproducible thermal analysis of this compound.

Step 1: Instrument Calibration

-

Calibrate the TGA balance using standard weights according to the manufacturer's instructions.

-

Calibrate the DSC temperature and heat flow using certified reference materials (e.g., indium, zinc).[9]

Step 2: Blank Run

-

Perform a blank run with an empty sample pan under the same experimental conditions as the sample run. This will serve as the baseline for data correction.[7]

Step 3: Sample Preparation and Loading

-

Tare an empty aluminum sample pan.

-

Accurately weigh 1-5 mg of this compound into the pan.

-

Place the pan in the instrument's autosampler or manually load it onto the sensor.

Step 4: Experimental Conditions

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.[6]

-

Step 5: Data Acquisition

-

Initiate the experiment and record the mass change (TGA), derivative of mass change (DTG), and heat flow (DSC) as a function of temperature.

Step 6: Post-Analysis

-

Allow the instrument to cool to room temperature.

-

Carefully remove the sample pan.

Caption: Experimental workflow for TGA-DSC analysis.

Data Interpretation: Unveiling the Thermal Profile

The TGA and DSC curves provide a wealth of information about the thermal stability of this compound.

TGA Curve Analysis

-

Onset of Decomposition (Tonset): The temperature at which the first significant mass loss is observed. This is a key indicator of the material's thermal stability.

-

Decomposition Steps: The TGA curve may show one or more distinct steps, each corresponding to a specific decomposition event (e.g., decarboxylation, ring fragmentation). The percentage of mass lost in each step can be correlated with the molecular weight of the lost fragments.

-

Residual Mass: The mass remaining at the end of the experiment. For complete decomposition to gaseous products, this should be close to zero.

DTG Curve Analysis

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum for each decomposition step.

DSC Curve Analysis

-

Endothermic Events: Peaks pointing downwards, indicating heat absorption. This can correspond to melting, evaporation, or some decomposition processes.

-

Exothermic Events: Peaks pointing upwards, indicating heat release. This is characteristic of many decomposition reactions, particularly those that are rapid and energetic.[10]

-

Melting Point (Tm): A sharp endothermic peak preceding any significant mass loss is indicative of the compound's melting point.

| Parameter | Description | Expected Observation for this compound |

| Melting Point (Tm) | Temperature of solid-to-liquid phase transition. | An endothermic peak on the DSC curve with no corresponding mass loss on the TGA curve. |

| Onset of Decomposition (Tonset) | Temperature at which significant mass loss begins. | The start of the first major weight loss step in the TGA curve. |

| Decarboxylation Step | Mass loss corresponding to the loss of CO2. | A weight loss of approximately 34.4% (MW of CO2 / MW of the molecule). This may be the first decomposition step. |

| Ring Decomposition | Subsequent mass loss due to the fragmentation of the oxadiazole ring. | One or more additional weight loss steps following decarboxylation. These are likely to be associated with exothermic events in the DSC curve. |

Kinetic Analysis: Quantifying Decomposition Rates

For a more in-depth understanding, the kinetics of the decomposition process can be studied using the TGA data. Isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose (KAS) methods, can be employed to determine the activation energy (Ea) of the decomposition as a function of the extent of conversion.[11][12] This provides valuable information for predicting the long-term stability and shelf-life of the compound.

Safety: A Paramount Consideration

Given that some oxadiazole derivatives are used as energetic materials, it is crucial to approach the thermal analysis of this compound with a strong emphasis on safety.[13]

-

Small Sample Size: Use the smallest sample size that provides a good signal-to-noise ratio (typically 1-5 mg) to minimize the energy released during decomposition.

-

Protective Measures: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Instrument Shielding: Ensure the instrument's furnace is properly shielded.

-

Ventilation: The instrument should be located in a well-ventilated area to safely dissipate any gaseous decomposition products.

-

Material Handling: Handle the compound with care, avoiding friction and impact.

Conclusion: A Framework for Understanding

This guide provides a robust framework for investigating the thermal stability of this compound. By combining a sound theoretical understanding with rigorous experimental protocols and a commitment to safety, researchers can confidently characterize the thermal properties of this important molecule. The data generated from these analyses are essential for guiding process development, ensuring safe handling and storage, and ultimately, for the successful development of new pharmaceutical agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 5. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 6. iitk.ac.in [iitk.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. lsa.umich.edu [lsa.umich.edu]

- 9. tainstruments.com [tainstruments.com]

- 10. mdpi.com [mdpi.com]

- 11. jestec.taylors.edu.my [jestec.taylors.edu.my]

- 12. Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data [mdpi.com]

- 13. scielo.br [scielo.br]

An In-Depth Technical Guide to the Solubility of 1,2,4-Oxadiazole-3-carboxylic Acid in Common Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 1,2,4-Oxadiazole-3-carboxylic Acid

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere for esters and amides, which enhances metabolic stability in drug candidates. This compound (CAS 856787-15-0) serves as a key building block in the synthesis of a diverse range of pharmacologically active compounds. Its utility in drug discovery and development hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility. Low aqueous solubility is a primary contributor to poor bioavailability, leading to unpredictable in vivo results and the potential failure of promising drug candidates.[1]

Physicochemical Profile of this compound

A comprehensive understanding of a molecule's solubility begins with its fundamental physicochemical properties. These parameters govern the intermolecular forces between the solute and the solvent, ultimately determining the extent of dissolution.

| Property | Value | Source/Basis |

| Molecular Formula | C₃H₂N₂O₃ | --INVALID-LINK--[2] |

| Molecular Weight | 114.06 g/mol | --INVALID-LINK--[2] |

| Water Solubility | 110 g/L at 25°C | --INVALID-LINK--[2] |

| Estimated pKa | ~2.7 | Based on the predicted pKa of Imidazole-4-carboxylic acid (2.69 ± 0.10)[3][4] |

| Estimated LogP | ~ -0.4 | Based on the predicted LogP of the isomeric 1,2,5-Oxadiazole-3-carboxylic acid[1] |

The high water solubility indicates a polar molecule. The estimated low pKa suggests it is a relatively strong organic acid, a property dominated by the carboxylic acid group. The negative estimated LogP further confirms its hydrophilic nature, suggesting a preference for polar environments over nonpolar ones.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in solubility. It posits that substances with similar intermolecular forces are more likely to be soluble in one another. These forces can be categorized as dispersion forces, polar forces, and hydrogen bonding.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . Each molecule (solute and solvent) is assigned three parameters (δd, δp, δh) representing the energy from dispersion forces, polar forces, and hydrogen bonds, respectively.[5] The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

Table of Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Data sourced from various compilations of Hansen Solubility Parameters.

Based on the structure of this compound, we can anticipate that it will have significant polar (δp) and hydrogen bonding (δh) components due to the carboxylic acid and the nitrogen and oxygen atoms in the oxadiazole ring. Therefore, it is expected to be more soluble in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO, DMF, and acetonitrile) than in nonpolar solvents (like toluene and hexane).

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[2] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to achieve a saturated solution. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

This protocol details the shake-flask method coupled with UV-Vis spectroscopic analysis for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Organic solvents of interest (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

2. Preparation of Standard Solutions and Calibration Curve:

-

Rationale: A calibration curve is essential to relate the absorbance of a solution to its concentration, as dictated by the Beer-Lambert Law (A = εbc).

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., methanol).

-

Perform a serial dilution of the stock solution to create a series of standards of known concentrations.

-

Scan the most concentrated standard solution across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The oxadiazole ring acts as a chromophore, making this analysis possible.[6][7]

-

Measure the absorbance of each standard at the determined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

3. Solubility Measurement (Shake-Flask Method):

-

Rationale: This procedure ensures that a true equilibrium between the dissolved and undissolved solute is reached, providing the thermodynamic solubility.

-

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[3]

-

Add a known volume of the desired organic solvent (e.g., 1 mL) to the vial.

-

Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. For thermodynamic solubility, 24 to 48 hours is typically recommended.[8]

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be done by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a chemically resistant syringe filter (e.g., PTFE).

-

Dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the predetermined λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Data Interpretation: Connecting Theory and Practice

Once experimental solubility data is obtained, it can be interpreted using the physicochemical principles discussed earlier.

Conceptual Framework for Solubility

Caption: Factors influencing the solubility of this compound.

A researcher obtaining solubility data for this compound would likely observe the following trends, which can be explained by its molecular properties:

-

High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, and the nitrogen and oxygen atoms of the oxadiazole ring can act as hydrogen bond acceptors. These interactions are highly favorable in protic solvents that can also engage in hydrogen bonding.

-

Good Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can accept hydrogen bonds, leading to strong dipole-dipole interactions and hydrogen bonding with the carboxylic acid proton. The high solubility of many organic acids in DMSO is a well-documented phenomenon.

-

Low Solubility in Nonpolar Solvents (e.g., Toluene, Hexane): The energy required to break the strong intermolecular hydrogen bonds of the crystalline solid and the strong cohesive forces of the polar solvent is not compensated by the weak van der Waals interactions with nonpolar solvents.

By comparing the experimental solubility data with the Hansen Solubility Parameters of the solvents, a more quantitative correlation can be established. Solvents with HSP values closer to those of this compound are expected to exhibit higher solubility.

Conclusion

This compound is a vital synthetic intermediate whose effective use in research and drug development is contingent upon a clear understanding of its solubility profile. While specific quantitative data in common organic solvents is sparse in the literature, this guide provides the necessary theoretical framework and a detailed, robust experimental protocol for its determination. By employing the shake-flask method in conjunction with UV-Vis spectroscopy, researchers can generate reliable thermodynamic solubility data. The interpretation of this data, grounded in an understanding of the compound's physicochemical properties and principles such as Hansen Solubility Parameters, will enable rational solvent selection for synthesis, purification, and formulation, thereby accelerating the journey from discovery to application.

References

- 1. 1,2,5-Oxadiazole-3-carboxylic acid | C3H2N2O3 | CID 1415524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,5-oxadiazole-3-carboxylic acid (88598-08-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid | lookchem [lookchem.com]

- 4. 1H-Imidazole-4-carboxylic acid CAS#: 1072-84-0 [m.chemicalbook.com]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 6. journalspub.com [journalspub.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]

introduction to 1,2,4-oxadiazole derivatives in medicinal chemistry

An In-depth Technical Guide to 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to a select group of molecular frameworks known as "privileged structures." These scaffolds possess the unique ability to bind to multiple biological targets, offering a versatile foundation for drug discovery. The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has firmly established itself as such a scaffold.[1][2][3] Its journey from a chemical curiosity, first synthesized in 1884, to a cornerstone in modern drug design is a testament to its remarkable chemical and biological properties.[4]

This guide provides an in-depth exploration of the 1,2,4-oxadiazole core, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, dissect its synthetic pathways, analyze its diverse therapeutic applications, and provide actionable insights into its structure-activity relationships (SAR). Our focus will be on the causality behind experimental choices, offering not just the "what" but the "why" to empower your own discovery programs.

Part 1: The 1,2,4-Oxadiazole Core: Physicochemical Properties and Bioisosterism

The utility of the 1,2,4-oxadiazole ring in medicinal chemistry is deeply rooted in its physicochemical characteristics. It is an electron-deficient aromatic system, which imparts significant metabolic stability.[3] The presence of two nitrogen atoms provides hydrogen bond accepting capabilities, crucial for molecular recognition at biological targets.[5]

Perhaps its most celebrated role is as a bioisostere for amide and ester functionalities.[6][7] Amide and ester groups are ubiquitous in bioactive molecules but are often susceptible to enzymatic hydrolysis by proteases and esterases, leading to poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring mimics the key steric and electronic features of these groups—namely their size, geometry, and ability to engage in hydrogen bonding—while being significantly more resistant to metabolic breakdown.[7] This bioisosteric replacement can transform a metabolically labile compound into a viable drug candidate with improved stability and oral bioavailability.[8][9]

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. soc.chim.it [soc.chim.it]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of 1,2,4-Oxadiazole-3-carboxylic Acid: A Technical Guide for Advanced Chemical Synthesis

Abstract

The 1,2,4-oxadiazole core has emerged from a niche heterocyclic motif to a cornerstone in modern medicinal chemistry and a rising star in materials science. Its inherent stability, unique electronic properties, and capacity to act as a bioisosteric replacement for labile ester and amide functionalities have cemented its importance in contemporary drug discovery. This in-depth technical guide focuses on a particularly valuable building block: 1,2,4-Oxadiazole-3-carboxylic acid . We will dissect its synthesis, explore the reactivity of its pivotal carboxylic acid handle, and present its application as a strategic linchpin in the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile scaffold in their synthetic endeavors.

The 1,2,4-Oxadiazole Core: A Privileged Scaffold

The five-membered 1,2,4-oxadiazole ring is a heterocyclic system containing one oxygen and two nitrogen atoms. First synthesized in the late 19th century, its utility remained largely academic until its bioisosteric potential was recognized. The strategic placement of heteroatoms imparts a unique electronic character, rendering the ring resistant to metabolic degradation, a critical attribute in drug design.[1]

The 1,2,4-oxadiazole moiety is now a recognized pharmacophore present in a wide array of biologically active compounds, demonstrating activities including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2] Its incorporation into a molecular structure can significantly enhance pharmacokinetic and pharmacodynamic properties.

Synthesis of the Building Block: this compound

The strategic placement of a carboxylic acid group at the 3-position of the 1,2,4-oxadiazole ring provides a versatile handle for further synthetic manipulations, most notably amide bond formation. A robust and efficient synthesis of this key building block is therefore of paramount importance.

A highly effective one-pot method involves the condensation of an amidoxime with a dicarboxylic acid anhydride.[2] This approach is advantageous due to the ready availability of starting materials and the operational simplicity of the reaction.

Experimental Protocol: One-Pot Synthesis of this compound Derivatives

This protocol describes a general procedure for the synthesis of this compound derivatives from an amidoxime and a cyclic anhydride.

Materials:

-

Appropriate amidoxime (1.0 eq)

-

Dicarboxylic acid anhydride (e.g., succinic anhydride, phthalic anhydride) (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Hydrochloric acid (HCl) (for acidification)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a solution of the amidoxime in DMSO, add powdered sodium hydroxide.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the dicarboxylic acid anhydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the aqueous solution to pH 2-3 with concentrated HCl.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Alternatively, if a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

NaOH/DMSO superbase medium: This combination generates a highly basic environment that facilitates the deprotonation of the amidoxime, enhancing its nucleophilicity for the initial attack on the anhydride.[3]

-

One-pot procedure: This approach is efficient as it avoids the isolation of the intermediate O-acylamidoxime, which can be unstable.[2]

-

Acidification: This step is crucial for the protonation of the carboxylate salt to yield the final carboxylic acid product.

Chemical Reactivity and Downstream Applications

The carboxylic acid moiety of this compound is the primary site for synthetic elaboration. Its reactivity is analogous to other aromatic carboxylic acids, allowing for a wide range of transformations.

Amide Bond Formation: A Gateway to Bioactive Molecules

The most common and arguably most important reaction of this compound is its conversion to amides. This is typically achieved through the use of standard peptide coupling reagents.

| Coupling Reagent | Abbreviation | Activator | By-products | Notes |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt | HOBt, tetramethylurea | Highly efficient, widely used. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HOBt | HMPA (carcinogenic) | High reactivity, but carcinogenic by-product. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, DMAP | Water-soluble urea | By-product is easily removed by aqueous workup. |

| Polymer-supported 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | PS-BEMP | - | Polymer-bound | Simplifies purification by filtration.[4] |

Experimental Protocol: Microwave-Assisted Amide Coupling

This protocol details a rapid and efficient method for the synthesis of 1,2,4-oxadiazole-3-carboxamides utilizing microwave irradiation.[4]

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

HBTU (1.0 eq)

-

Polymer-supported BEMP (PS-BEMP) (3.0 eq)

-

Acetonitrile (Microwave-grade)

Procedure:

-

In a microwave-safe vial, combine the this compound, amine, HBTU, and PS-BEMP.

-

Add acetonitrile to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 160 °C for 15 minutes.

-

After cooling, filter the reaction mixture to remove the PS-BEMP resin.

-

Wash the resin with acetonitrile.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC.

Causality Behind Experimental Choices:

-

Microwave Heating: Dramatically accelerates the reaction rate, reducing reaction times from hours to minutes.[4]

-

PS-BEMP: A non-nucleophilic, strong base that facilitates the reaction and is easily removed by filtration, simplifying the purification process.[4]

Case Study: this compound in the Development of SARS-CoV-2 Inhibitors